3-Cyclohexyl-2-(isopentylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one
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Overview
Description
3-Cyclohexyl-2-(isopentylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one is a complex heterocyclic compound. This compound belongs to the class of thienopyrimidines, which are known for their diverse biological activities and potential therapeutic applications . The unique structure of this compound, featuring a cyclopenta-thieno-pyrimidine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
The synthesis of 3-Cyclohexyl-2-(isopentylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one involves several steps. One common method includes the cyclization of 3-amino-thiophene-2-carboxamides using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions typically involve heating the reactants in a suitable solvent like xylene or toluene, often in the presence of a desiccant like calcium chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the thieno-pyrimidine core or the attached functional groups .
Scientific Research Applications
3-Cyclohexyl-2-(isopentylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anticancer agent, with studies demonstrating its cytotoxic activity against various cancer cell lines . Additionally, it has been investigated as a phosphodiesterase 10A (PDE10A) inhibitor, which could have therapeutic implications for neurodegenerative disorders . In the industry, it may be used in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. As a PDE10A inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of cyclic nucleotides like cAMP and cGMP . This inhibition leads to increased levels of these cyclic nucleotides, which play crucial roles in neuronal signal transduction and synaptic transmission . The compound forms hydrogen bonds with key amino acids in the active site, such as ASN226, THR187, and ASP228, and engages in aromatic interactions with residues like TYR78 and PHE283 .
Comparison with Similar Compounds
Similar compounds to 3-Cyclohexyl-2-(isopentylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one include other thienopyrimidine derivatives, such as thieno[3,2-d]pyrimidine-4-ones and thieno[3,4-b]pyridine derivatives . These compounds share a similar core structure but differ in their functional groups and substituents, which can significantly impact their biological activities and therapeutic potential . The unique combination of a cyclohexyl and isopentylsulfanyl group in the compound of interest distinguishes it from other thienopyrimidines, potentially offering unique pharmacological properties .
Properties
Molecular Formula |
C20H28N2OS2 |
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Molecular Weight |
376.6 g/mol |
IUPAC Name |
11-cyclohexyl-10-(3-methylbutylsulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
InChI |
InChI=1S/C20H28N2OS2/c1-13(2)11-12-24-20-21-18-17(15-9-6-10-16(15)25-18)19(23)22(20)14-7-4-3-5-8-14/h13-14H,3-12H2,1-2H3 |
InChI Key |
JSWWVFWQFXCVRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCSC1=NC2=C(C3=C(S2)CCC3)C(=O)N1C4CCCCC4 |
Origin of Product |
United States |
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